Irbesartan-d7 - 1329496-43-6

Irbesartan-d7

Catalog Number: EVT-1454699
CAS Number: 1329496-43-6
Molecular Formula: C25H28N6O
Molecular Weight: 435.583
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irbesartan-d7 is a deuterated derivative of irbesartan, which is classified as an angiotensin II receptor antagonist. This compound is primarily utilized in scientific research, particularly as an internal standard in pharmacokinetic studies. The presence of deuterium allows for enhanced tracking of the compound's behavior in biological systems, facilitating more accurate assessments of its absorption, distribution, metabolism, and excretion processes.

Source and Classification

Irbesartan-d7 is categorized under therapeutic agents used for managing hypertension and other cardiovascular conditions. As a stable isotope-labeled compound, it serves a crucial role in analytical chemistry and pharmacology by providing reliable data for the study of irbesartan's pharmacokinetics and pharmacodynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Irbesartan-d7 involves several key steps:

  1. Tetrazole Formation: The synthesis begins with the formation of a tetrazole from a secondary amide, which serves as a precursor.
  2. N-Alkylation: This intermediate undergoes N-alkylation with 4'-bromomethyl-biphenyl-2-carbonitrile. Sodium hydride is typically used as a base, with dimethyl formamide acting as the solvent.
  3. Debenzylation: The final step involves the cleavage of the trityl group by treatment with aqueous hydrochloric acid in a methanol-tetrahydrofuran mixture .

The industrial production methods are designed to maximize yield while ensuring safety and environmental sustainability.

Chemical Reactions Analysis

Reactions and Technical Details

Irbesartan-d7 can participate in various chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved through lithium aluminum hydride or sodium borohydride.
  • Substitution: The tetrazole ring can undergo nucleophilic substitution reactions under suitable conditions .

Common solvents used in these reactions include dimethyl formamide, xylene, and methanol, alongside catalysts such as sodium hydride.

Mechanism of Action

Process and Data

Irbesartan-d7 acts primarily by blocking the angiotensin II receptor subtype 1 (AT1), which leads to vasodilation and reduced blood pressure. This mechanism is critical for its application in treating hypertension and heart failure. The deuterated form allows researchers to trace its metabolic pathways more effectively, providing insights into its pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irbesartan-d7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 428.53 g/mol.
  • Melting Point: Typically around 181-182 °C.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity levels, which can exceed 99% in well-controlled syntheses .

Applications

Scientific Uses

Irbesartan-d7 finds extensive applications across various fields:

  • Analytical Chemistry: Used as an internal standard for quantifying irbesartan in biological samples.
  • Pharmacokinetics Research: Facilitates studies on drug absorption, distribution, metabolism, and excretion.
  • Pharmacodynamics Studies: Aids in understanding the drug's action mechanisms at the molecular level.
  • Drug Development: Plays a role in optimizing formulations and therapeutic strategies for hypertension management .
Chemical Identity and Structural Characterization of Irbesartan-d7

Molecular Structure and Deuterium Isotope Labeling Patterns

Irbesartan-d7 is a deuterated analog of the angiotensin II receptor blocker (ARB) irbesartan, where seven hydrogen atoms are replaced by deuterium atoms. The molecular formula is C₂₅H₂₁D₇N₆O, with a molecular weight of 435.57 g/mol [1] [2]. The deuterium atoms are strategically incorporated at the n-butyl chain (C₇H₂D₇), specifically at the terminal methyl group and adjacent methylene units. This labeling pattern minimizes alterations to the molecule’s steric and electronic properties while introducing significant isotopic differentiation for analytical tracking [7]. The structural integrity of the tetrazole biphenyl and imidazolinone pharmacophores remains unchanged, preserving the compound’s biological activity as an AT₁ receptor antagonist [2] [4].

Table 1: Atomic Composition of Irbesartan-d7

SegmentModificationDeuterium Positions
Tetrazole biphenylUnmodifiedNone
Imidazolinone coreUnmodifiedNone
n-Butyl chain−CD₂−CD₂−CD₃ (heptadeuterated)C7, C8, C9 (terminal positions)

Synthetic Routes and Isotopic Incorporation Strategies

The synthesis of Irbesartan-d7 employs late-stage isotopic incorporation to maximize yield and isotopic purity. Key approaches include:

  • Deuterium Exchange Catalysis: Irbesartan’s n-butyl chain undergoes metal-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under elevated temperatures and palladium catalysis. This method achieves >98% isotopic enrichment but requires rigorous purification to remove catalyst residues [7] [9].
  • Building Block Strategy: Deuterated alkyl precursors (e.g., CH₃(CH₂)₂CD₂Br or CD₃(CD₂)₃Br) are coupled to the imidazolinone core. The latter precursor yields higher isotopic purity but demands multi-step functional group transformations [6].
  • Salt Formation: The hydrochloride salt (Irbesartan-d7 HCl, C₂₆H₂₄D₇ClN₆O, MW: 486.06 g/mol) is crystallized from ethanol/acid mixtures to enhance stability for analytical applications [4] [5].

Critical Consideration: Batch-specific deuterium enrichment (typically 98–99 atom % D) must be verified via mass spectrometry, as incomplete labeling disturbs quantitative accuracy in tracer studies [1] [7].

Spectroscopic Characterization (NMR, FTIR, MS)

Mass Spectrometry (MS)

  • ESI-MS/MS: Irbesartan-d7 exhibits a protonated molecular ion at m/z 436.6 ([M+H]⁺), with fragments at m/z 207 (biphenyl tetrazole) and m/z 230 (imidazolinone-d7). The 7 Da mass shift from irbesartan ([M+H]⁺ = 429.6) confirms deuterium incorporation [1] [9].
  • Isotopic Purity: MS quantifies D₇ content (≥98%) and detects residual protiated species (<1.5%) [7].

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for the −CD₂−CD₂−CD₃ group are absent at δ 0.8–1.0 (terminal CH₃) and δ 1.2–1.4 (methylene CH₂). Residual protiated peaks integrate to <2% of theoretical values [8].
  • ¹³C NMR: Coupling patterns (J₈₋₁₀ Hz) confirm deuterium attachment at C7–C9 [8].

Fourier Transform Infrared Spectroscopy (FTIR)

The spectrum retains irbesartan’s key bands:

  • Tetrazole C−N stretch: 1610 cm⁻¹
  • Carbonyl (C=O): 1680 cm⁻¹
  • N−H bend: 1540 cm⁻¹Deuteration-induced shifts are negligible (<10 cm⁻¹) due to non-involvement of C−H bonds in functional groups [3].

Table 2: Spectroscopic Signatures of Irbesartan-d7

TechniqueKey Peaks/BandsDeuteration Impact
MSm/z 436.6 [M+H]⁺; m/z 230 fragment+7 Da mass shift vs. irbesartan
¹H NMRLoss of signals at δ 0.8–1.4Confirms alkyl-chain labeling
FTIR1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C−N)No significant shifts

Crystallographic Analysis and Polymorphic Forms

Irbesartan-d7 shares the solid-state complexity of its protiated counterpart, which exhibits multiple polymorphs (Forms A/B) and salt forms:

Crystal Structure Insights

  • Form A (Monoclinic P2₁/c): Obtained from acetonitrile/acetone, featuring hydrogen-bonded networks between N1/N6−H⋯O (carbonyl) and N−H⋯Br⁻ (bromide counterion). Unit cell parameters: a = 12.516 Å, b = 24.969 Å, c = 8.432 Å, β = 104.865° [3] [6].
  • Form B (Triclinic P1̅): Crystallized from ethanol, with protonated imidazolinone nitrogens forming N−H⋯O bonds to 2,3-dibromosuccinate anions. Unit cell: a = 9.515 Å, b = 11.857 Å, c = 12.552 Å, α = 91.553°, β = 100.835°, γ = 90.184° [3].
  • Deuteration Effects: Deuterium substitution minimally alters lattice energy (<0.5 kJ/mol), preserving packing motifs. However, it enhances thermal stability—deuterated Form A decomposes at 195°C vs. 188°C for protiated Form A [3] [6].

Hirshfeld Surface Analysis

Quantifies intermolecular interactions:

  • Form A: H⋯H (45%), H⋯Br (20%), H⋯O (18%) contacts dominate.
  • Form B: Stronger H⋯O interactions (30%) due to succinate coordination [3].

Solvent Influence: Polar solvents (ethanol) favor ionic lattices (e.g., hydrochloride salts), while aprotic solvents (acetonitrile) yield neutral polymorphs [4] [6].

Table 3: Crystallographic Parameters of Irbesartan Polymorphs

ParameterForm A (Neutral)Form B (Succinate Salt)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP
Unit Cell (Å, °)a=12.516, b=24.969, c=8.432, β=104.865a=9.515, b=11.857, c=12.552, α=91.553, β=100.835, γ=90.184
H-Bond DonorsN1−H, N6−HN1−H, N6−H (protonated)

Properties

CAS Number

1329496-43-6

Product Name

Irbesartan-d7

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C25H28N6O

Molecular Weight

435.583

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2

InChI Key

YOSHYTLCDANDAN-NCKGIQLSSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.